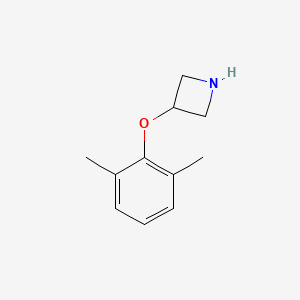
SPDP-PEG3-acid
Vue d'ensemble
Description
SPDP-PEG3-acid is a heterobifunctional polyethylene glycol polymer that combines three polyethylene glycol units with an SPDP group. The SPDP group is a cleavable short-chain crosslinker that forms amine-to-sulfhydryl conjugation. This compound is known for its high solubility and biocompatibility, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SPDP-PEG3-acid is synthesized through a series of chemical reactions involving the conjugation of SPDP with polyethylene glycol units. The synthesis typically involves the following steps:
Activation of SPDP: The SPDP group is activated using an activating agent such as HATU or EDC.
Conjugation with Polyethylene Glycol: The activated SPDP is then conjugated with polyethylene glycol units to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the stability of the compound. The final product is purified to achieve a high purity level of ≥95% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is typically stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
SPDP-PEG3-acid undergoes several types of chemical reactions, including:
Oxidation: The SPDP group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The SPDP group can react with primary amines to form stable amide bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: The reaction with primary amines is typically carried out in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8.
Major Products
The major products formed from these reactions include disulfide-linked conjugates and amide-linked conjugates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
SPDP-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins and peptides for various biological assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of biocompatible materials and coatings .
Mécanisme D'action
The mechanism of action of SPDP-PEG3-acid involves the formation of stable amide bonds with primary amines and disulfide bonds with thiol groups. The SPDP group reacts with thiol groups to form disulfide bonds, which can be cleaved under reducing conditions. This property makes it useful for reversible conjugation in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- SPDP-PEG4-acid
- SPDP-PEG8-acid
- SPDP-PEG12-acid
- SPDP-PEG24-acid
- SPDP-PEG36-acid
Uniqueness
SPDP-PEG3-acid is unique due to its optimal balance of solubility and biocompatibility. The three polyethylene glycol units provide sufficient solubility, while the SPDP group offers a cleavable linkage for reversible conjugation. This makes it particularly useful in applications where both stability and reversibility are required .
Propriétés
IUPAC Name |
3-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S2/c20-15(5-14-26-27-16-3-1-2-6-19-16)18-7-9-24-11-13-25-12-10-23-8-4-17(21)22/h1-3,6H,4-5,7-14H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUFRWRNINLSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123487 | |
| Record name | 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433996-96-3 | |
| Record name | 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1433996-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[2-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B3240321.png)

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B3240328.png)
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B3240342.png)
![(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B3240362.png)








![methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate](/img/structure/B3240427.png)
